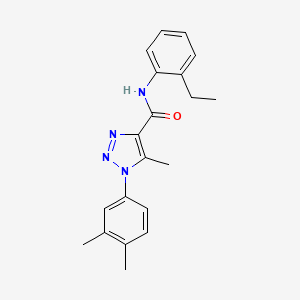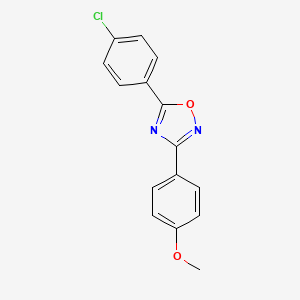![molecular formula C17H18N2S B5723010 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline, also known as DMTB, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a thioaniline derivative that has been found to exhibit various biochemical and physiological effects, making it an interesting subject for further investigation.
Wirkmechanismus
The mechanism of action of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been the subject of much research. It has been found to inhibit PKC activity by binding to the enzyme's regulatory domain, thereby preventing its activation. This leads to downstream effects such as activation of caspase-3 and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been found to exhibit various biochemical and physiological effects. In addition to its effects on PKC activity, it has been found to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the levels of reactive oxygen species (ROS) in cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has several advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. However, it is also highly reactive and can be toxic to cells at high concentrations. Careful dosing and handling is required to ensure accurate and reproducible results.
Zukünftige Richtungen
There are several future directions for research on 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline. One area of focus is its potential as a therapeutic agent for cancer treatment. Further investigation is needed to determine its efficacy in vivo and to identify potential side effects. Other areas of research include its potential as a tool for studying PKC signaling pathways and its effects on other cellular processes. Overall, 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has great potential for further investigation as a valuable tool in scientific research.
Synthesemethoden
The synthesis of 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline involves the reaction of 3,4-dihydroisoquinoline with thiophosgene, followed by reaction with aniline. This method has been described in detail in various scientific publications, and has been found to be an effective way of producing high-quality 4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline for research purposes.
Wissenschaftliche Forschungsanwendungen
4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, including inhibition of protein kinase C (PKC) activity, activation of caspase-3, and induction of apoptosis in cancer cells. These effects make it a promising candidate for further investigation as a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
4-[(3,3-dimethyl-4H-isoquinolin-1-yl)sulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-17(2)11-12-5-3-4-6-15(12)16(19-17)20-14-9-7-13(18)8-10-14/h3-10H,11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYBULGMLWMSNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)SC3=CC=C(C=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6162107 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![3-bromobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5722967.png)
![N-(tert-butyl)-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5722972.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)

![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)


